molecular formula C12H23N3O B12049316 2-(Piperazin-1-YL)-1-(piperidin-1-YL)propan-1-one

2-(Piperazin-1-YL)-1-(piperidin-1-YL)propan-1-one

Cat. No.: B12049316
M. Wt: 225.33 g/mol
InChI Key: UPBVCMYRILIGEZ-UHFFFAOYSA-N
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Description

2-(piperazin-1-yl)-1-(piperidin-1-yl)propan-1-one, AldrichCPR is a chemical compound that features both piperazine and piperidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(piperazin-1-yl)-1-(piperidin-1-yl)propan-1-one typically involves the reaction of piperazine and piperidine with a suitable propanone derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The specific reaction conditions, such as temperature, pressure, and solvent, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize waste. The use of automated systems and advanced monitoring techniques ensures consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

2-(piperazin-1-yl)-1-(piperidin-1-yl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of secondary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where one of the nitrogen atoms is replaced by another nucleophile.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines.

Scientific Research Applications

2-(piperazin-1-yl)-1-(piperidin-1-yl)propan-1-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and receptor binding.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(piperazin-1-yl)-1-(piperidin-1-yl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

2-(piperazin-1-yl)-1-(piperidin-1-yl)propan-1-one can be compared with other similar compounds, such as:

    1-(piperidin-1-yl)propan-2-one: Lacks the piperazine ring, which may affect its reactivity and applications.

    2-(piperazin-1-yl)ethan-1-one: Has a shorter carbon chain, which can influence its chemical properties and biological activity.

The unique combination of piperazine and piperidine rings in this compound sets it apart from these similar compounds, providing distinct advantages in certain applications.

Properties

Molecular Formula

C12H23N3O

Molecular Weight

225.33 g/mol

IUPAC Name

2-piperazin-1-yl-1-piperidin-1-ylpropan-1-one

InChI

InChI=1S/C12H23N3O/c1-11(14-9-5-13-6-10-14)12(16)15-7-3-2-4-8-15/h11,13H,2-10H2,1H3

InChI Key

UPBVCMYRILIGEZ-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)N1CCCCC1)N2CCNCC2

Origin of Product

United States

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